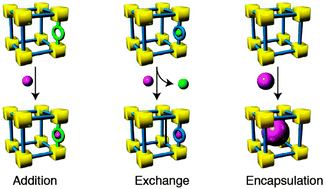Post-synthetic metalation of metal–organic frameworks
Chemical Society Reviews Pub Date: 2014-04-16 DOI: 10.1039/C4CS00076E
Abstract
Post-synthetic metalation (PSMet) offers expansive scope for a targeted approach to tailoring the properties of MOFs. Numerous methods for carrying-out PSMet chemistry have been reported, however, these can be categorized into three general strategies: (a) addition to coordinating groups; (b) counter-ion exchange in charged frameworks; or, (c) host–guest encapsulation of metal-containing entities within the pores of the framework. PSMet has been applied to enhance the performance characteristics of parent MOFs for gas storage and separation, and catalysis. Notably, PSMet is a prominent strategy in the field of MOF catalysis as it offers a route to design size-selective catalysts, based on the premise of reticular chemistry in MOFs and the ability to incorporate a range of catalytically-active metal centres. Other applications for materials produced via or utilising PSMet strategies include enhancing gas storage or molecular separations, the triggered release of drugs, sensing and tunable light emission for luminescent materials. This review surveys seminal examples of PSMet to highlight the broad scope of this technique for enhancing the performance characteristics of MOFs and to demonstrate how the PSMet concept can be developed for future applications.


Recommended Literature
- [1] Synthesis and characterization of compounds with the Al–O–X (X = Si, P, C) structural motif†
- [2] Radiosynthesis and in vivo evaluation of a novel σ1 selective PET ligand†
- [3] Estimation of kinetic parameters from time-resolved fluorescence data: A compressed sensing approach
- [4] Prophylactic treatment of curcumin in a rat model of depression by attenuating hippocampal synaptic loss†
- [5] P(OC6H3But2-2,4)2N(Me)CON(Me)PPh2: the facile route to an unsymmetrically substituted bisphosphinourea
- [6] Effect of the solvent quality on the structural rearrangement of spherical brushes: coarse-grained models
- [7] Efficient basis sets for core-excited states motivated by Slater's rules†
- [8] Direct injection analysis of bisphenol A in serum by combination of isotope imprinting with liquid chromatography-mass spectrometry
- [9] Food and drugs
- [10] Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO2 bimetallic catalysts†

Journal Name:Chemical Society Reviews
Research Products
-
CAS no.: 117832-15-2
-
CAS no.: 17117-21-4
-
CAS no.: 1517-51-7
-
CAS no.: 126840-22-0
-
CAS no.: 16284-60-9









